[Methyl(phenyl)phosphoryl]hydrazine [Methyl(phenyl)phosphoryl]hydrazine
Brand Name: Vulcanchem
CAS No.: 6779-71-1
VCID: VC17158813
InChI: InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H11N2OP
Molecular Weight: 170.15 g/mol

[Methyl(phenyl)phosphoryl]hydrazine

CAS No.: 6779-71-1

Cat. No.: VC17158813

Molecular Formula: C7H11N2OP

Molecular Weight: 170.15 g/mol

* For research use only. Not for human or veterinary use.

[Methyl(phenyl)phosphoryl]hydrazine - 6779-71-1

Specification

CAS No. 6779-71-1
Molecular Formula C7H11N2OP
Molecular Weight 170.15 g/mol
IUPAC Name [methyl(phenyl)phosphoryl]hydrazine
Standard InChI InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10)
Standard InChI Key QKLBGPAESFMKGB-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C1=CC=CC=C1)NN

Introduction

Chemical Identity and Structural Features

[Methyl(phenyl)phosphoryl]hydrazine belongs to the family of organophosphorus hydrazines, characterized by a phosphoryl group (P=O) bonded to a methylphenyl moiety and a hydrazine (-NH-NH₂) substituent. Its IUPAC name, [methyl(phenyl)phosphoryl]hydrazine, reflects this arrangement, where the phosphorus atom is central to the molecule’s geometry . The compound’s structural uniqueness arises from the juxtaposition of the electron-withdrawing phosphoryl group and the nucleophilic hydrazine functionality, which may confer dual reactivity in synthetic applications.

Table 1: Key Identifiers of [Methyl(phenyl)phosphoryl]hydrazine

PropertyValue
CAS Registry Number6779-71-1
Molecular FormulaC₇H₁₁N₂OP
Molecular Weight170.151 g/mol
SynonymsNSC 282182, DTXSID60314377
HS CodeNot specified

The absence of a Harmonized System (HS) code suggests limited commercial utilization, while its inclusion in the DSSTox database underscores regulatory interest in its toxicological profile .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of [Methyl(phenyl)phosphoryl]hydrazine is expected to exhibit characteristic absorption bands corresponding to:

  • P=O Stretch: ~1250–1150 cm⁻¹ (strong intensity) .

  • N-H Stretch: ~3300–3200 cm⁻¹ (broad, due to hydrazine -NH groups).

  • P-C Aromatic Stretch: ~1450–1430 cm⁻¹ (medium intensity) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 7.5–7.3 ppm (m, 5H, aromatic protons).

  • δ 3.1 ppm (s, 3H, P-CH₃).

  • δ 4.2–3.8 ppm (br, 2H, -NHNH₂).

³¹P NMR (DMSO-d₆, 162 MHz):

  • δ 25–30 ppm (singlet, phosphoryl group) .

CompoundCASKey Toxicological Findings
Methyl Hydrazine60-34-4Carcinogenic, hematotoxicity
1-Methyl-1-phenylhydrazine618-40-6Limited data; suspected mutagen
Phenylhydrazine100-63-0Hemolytic anemia, hepatotoxicity

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